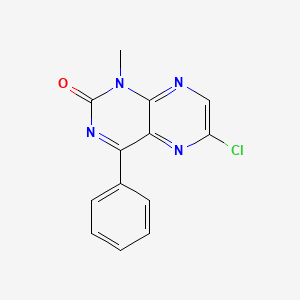
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4,5-triaminopyrimidine with a suitable aldehyde or ketone.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Phenylation: The phenyl group at the 4-position can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or aniline.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions may replace the chlorine atom with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex pteridine derivatives.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one would depend on its specific biological or chemical activity. Generally, pteridine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1-methylpteridin-2(1H)-one: Lacks the phenyl group at the 4-position.
1-Methyl-4-phenylpteridin-2(1H)-one: Lacks the chlorine atom at the 6-position.
6-Chloro-4-phenylpteridin-2(1H)-one: Lacks the methyl group at the 1-position.
Uniqueness
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one is unique due to the presence of all three substituents (chlorine, methyl, and phenyl) on the pteridine core, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
63352-29-4 |
|---|---|
Fórmula molecular |
C13H9ClN4O |
Peso molecular |
272.69 g/mol |
Nombre IUPAC |
6-chloro-1-methyl-4-phenylpteridin-2-one |
InChI |
InChI=1S/C13H9ClN4O/c1-18-12-11(16-9(14)7-15-12)10(17-13(18)19)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
WROBKXYWRJFVGS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=C(N=C2C(=NC1=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


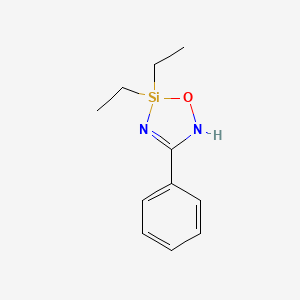
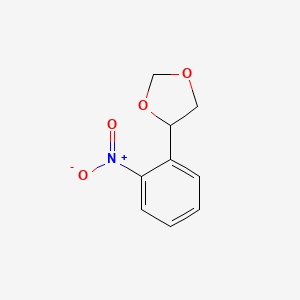
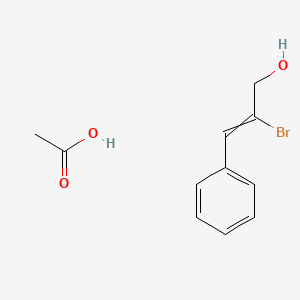
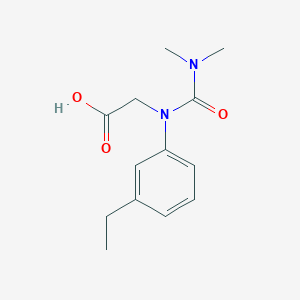
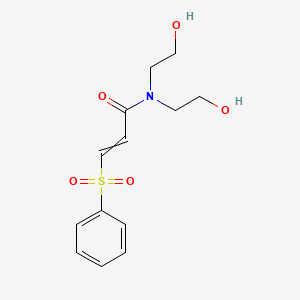
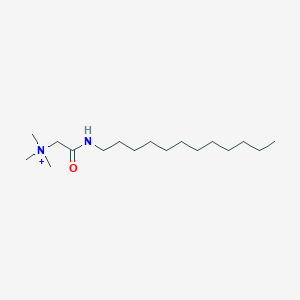
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
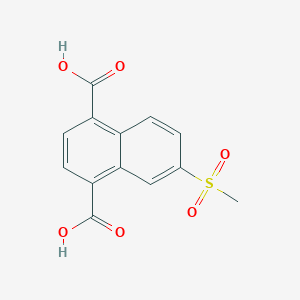
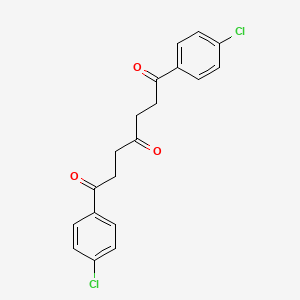

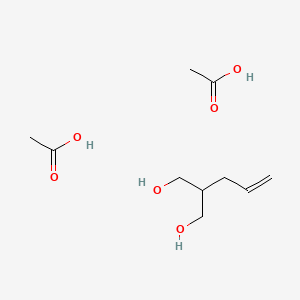
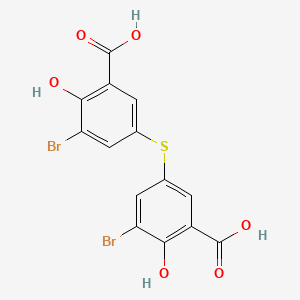
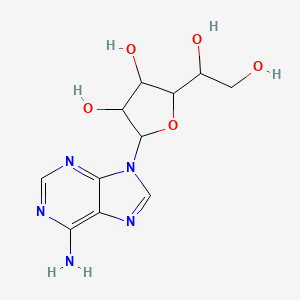
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)
